molecular formula C34H59NO15 B7881410 Fumonisin B1 from Fusarium moniliforme

Fumonisin B1 from Fusarium moniliforme

Cat. No.: B7881410
M. Wt: 721.8 g/mol
InChI Key: GPIYLYZFGAXYSU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Fumonisin B1 is typically extracted from cultures of Fusarium moniliforme. The extraction process involves using solvents such as acetonitrile and water in a 50:50 ratio . The extract is then purified using solid-phase extraction techniques, such as MAX cartridges, followed by chromatographic procedures on columns like Unitary C18 and SB-CN . This method ensures high-purity fumonisin B1, with purities exceeding 96% .

Industrial Production Methods: Industrial production of fumonisin B1 involves large-scale fermentation of Fusarium moniliforme on maize or other suitable substrates. The fermentation process is carefully controlled to optimize the yield of fumonisin B1. Post-fermentation, the compound is extracted and purified using similar methods as described above .

Chemical Reactions Analysis

Types of Reactions: Fumonisin B1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying its structure and biological activity.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize fumonisin B1.

    Reduction: Reducing agents like sodium borohydride can be employed to reduce fumonisin B1.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of fumonisin B1, which are useful for further biological and chemical studies .

Comparison with Similar Compounds

  • Fumonisin B2
  • Fumonisin B3
  • Sphingosine
  • Okadaic acid

Fumonisin B1’s unique mechanism of action and its significant impact on sphingolipid metabolism make it a valuable tool for scientific research and a critical target for food safety monitoring.

Properties

IUPAC Name

2-[2-[19-amino-7-(3,4-dicarboxybutanoyloxy)-11,16,18-trihydroxy-4,9-dimethylicosan-6-yl]oxy-2-oxoethyl]butanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H59NO15/c1-5-8-19(2)12-27(49-31(43)16-22(33(45)46)14-29(39)40)28(50-32(44)17-23(34(47)48)15-30(41)42)13-20(3)11-24(36)9-6-7-10-25(37)18-26(38)21(4)35/h19-28,36-38H,5-18,35H2,1-4H3,(H,39,40)(H,41,42)(H,45,46)(H,47,48)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPIYLYZFGAXYSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)CC(C(CC(C)CC(CCCCC(CC(C(C)N)O)O)O)OC(=O)CC(CC(=O)O)C(=O)O)OC(=O)CC(CC(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H59NO15
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

721.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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